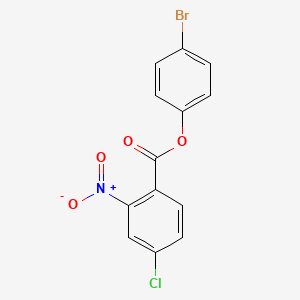

4-Bromophenyl 4-chloro-2-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

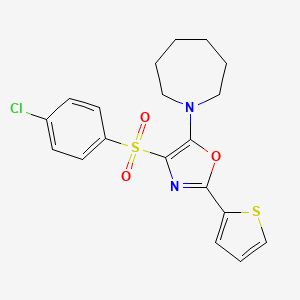

“4-Bromophenyl 4-chloro-2-nitrobenzoate” is a chemical compound. It is a co-crystal containing both 4-bromophenyl 4-bromobenzoate (≈25%) and likely 4-bromophenyl 4-nitrobenzoate (≈75%) .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the synthesis of a similar compound, 4-bromo-2-nitrotoluene, from benzene involves three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “this compound” would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroanalytical methods. For example, the molecular structures of some synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For example, a similar compound, 4-bromo-2-nitrotoluene, can undergo reactions at the benzylic position, which are very important for synthesis problems .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. For example, the molecular weight of a similar compound, N-(4-Bromo-phenyl)-2-chloro-benzamide, is 310.574 .Aplicaciones Científicas De Investigación

Nucleophilic Substitution Reactions

The kinetics of reactions between Z-thiophenyl 4-nitrobenzoates and X-pyridines in acetonitrile have been studied to understand nucleophilic substitution reactions. These reactions show a change in the rate-determining step from breakdown to formation of a tetrahedral intermediate as the basicity of the pyridine nucleophile increases, indicating a versatile behavior in chemical synthesis and applications in creating complex organic compounds (Koh, Han, & Lee, 1999).

Crystal Engineering and Molecular Design

Research into the engineering of hand-twisted helical crystals using 4-bromophenyl 4'-chlorobenzoate as a precursor has outlined strategies for the design of one-dimensional plastic crystals and their transformation into elastic and eventually into hand-twisted helical morphologies. This work highlights its potential for creating new materials with unique optical or mechanical properties (Saha & Desiraju, 2017).

Spectroscopic Properties and Molecular Structure

The synthesis and characterization of compounds related to 4-bromophenyl 4-chloro-2-nitrobenzoate, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, have been explored for their spectroscopic properties and molecular structure. This research contributes to understanding structure-property relationships and their implications for antitumor activity, showcasing the compound's relevance in medicinal chemistry (He, Yang, Hou, Teng, & Wang, 2014).

Halogenation and Arylation in Organic Synthesis

Aryl halides, including bromo and nitro derivatives, have been utilized as halogenation reagents in the bromination and iodination of arene-tethered diols. This demonstrates the role of this compound and related compounds in facilitating functional group transformations and bond formations, critical for the synthesis of complex organic molecules and natural products (Yin, Chen, Luo, Li, Kong, & Wang, 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-bromophenyl) 4-chloro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-6-3-9(15)7-12(11)16(18)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBFLETXVIVEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

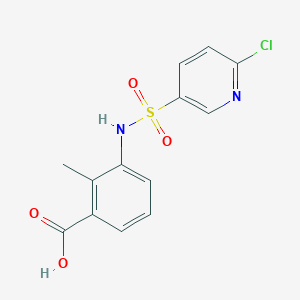

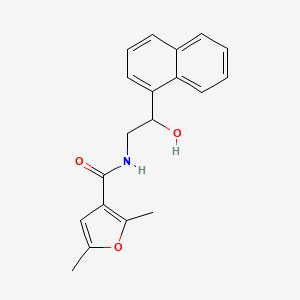

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)

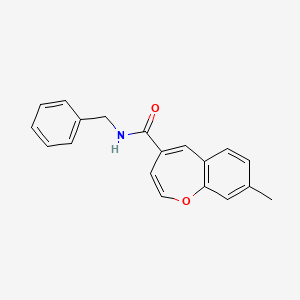

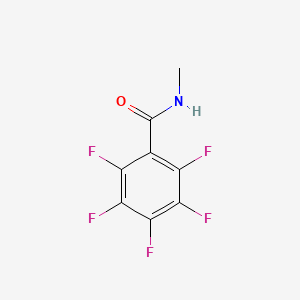

![N5-(2,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2830638.png)

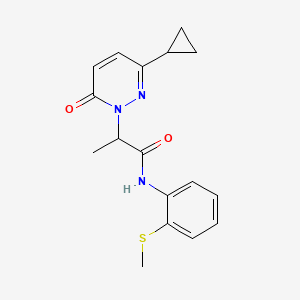

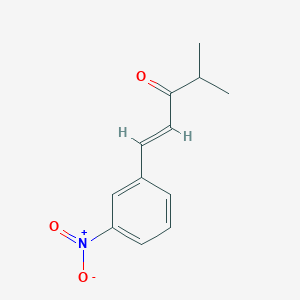

![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)

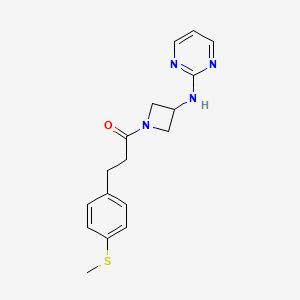

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2830651.png)